molecular formula C17H16N4O2 B2359790 N-(1-cyanocyclobutyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide CAS No. 1445146-52-0

N-(1-cyanocyclobutyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide

Cat. No.: B2359790
CAS No.: 1445146-52-0
M. Wt: 308.341
InChI Key: PKZKZIWJLHKYJS-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the cyanocyclobutyl group, and the coupling with the benzamide moiety. Common reagents and conditions might include:

    Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.

    Introduction of the cyanocyclobutyl group: This step may involve the use of cyanation reagents such as cyanogen bromide or sodium cyanide.

    Coupling with the benzamide moiety: This can be done using amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclobutyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide: can be compared with other benzamide derivatives or oxadiazole-containing compounds.

    Unique Features: The presence of the cyanocyclobutyl group and the oxadiazole ring might confer unique chemical and biological properties compared to other similar compounds.

List of Similar Compounds

    Benzamide derivatives: N-(4-chlorophenyl)benzamide, N-(4-methoxyphenyl)benzamide.

    Oxadiazole-containing compounds: 3-(4-methoxyphenyl)-1,2,4-oxadiazole, 3-(4-nitrophenyl)-1,2,4-oxadiazole.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c18-10-17(8-1-9-17)20-15(22)12-4-6-13(7-5-12)16-19-14(21-23-16)11-2-3-11/h4-7,11H,1-3,8-9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZKZIWJLHKYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=CC=C(C=C2)C3=NC(=NO3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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